N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide
Description
Properties
IUPAC Name |
N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O2S/c1-3-10-21-16-14(19)8-5-9-15(16)24-18(21)20-17(22)12-6-4-7-13(11-12)23-2/h1,4-9,11H,10H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSZHFHXQOAVAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N=C2N(C3=C(S2)C=CC=C3Cl)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide typically involves multi-step organic reactions. One common method involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate, leading to the formation of the benzothiazole ring . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as copper chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Halogenation and other substitution reactions can be performed using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzothiazole derivatives, including compounds similar to N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide. Research indicates that benzothiazole derivatives can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, compounds with similar structures demonstrated significant cytotoxicity against breast and lung cancer cells .
Antimicrobial Properties
Benzothiazole derivatives are known for their antimicrobial properties. The presence of the benzothiazole moiety has been linked to enhanced antibacterial and antifungal activities. In particular, studies have shown that compounds with similar structures exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi . The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic pathways.
Anti-inflammatory Effects
Research has also suggested that benzothiazole derivatives can possess anti-inflammatory properties. Compounds structurally related to this compound have been evaluated for their ability to reduce inflammation in various models, indicating potential therapeutic applications in treating inflammatory diseases .
Agricultural Applications
Pesticidal Activity
The compound's structure suggests potential use as a pesticide or herbicide. Similar benzothiazole derivatives have been studied for their effectiveness against agricultural pests and pathogens. Their mode of action typically involves interference with biochemical processes in target organisms, leading to growth inhibition or mortality .
Plant Growth Regulators
There is growing interest in the application of benzothiazole derivatives as plant growth regulators. These compounds can influence plant growth patterns by modulating hormonal pathways or enhancing stress resistance in plants . This application is particularly relevant in sustainable agriculture practices.
Material Science
Polymer Chemistry
this compound can serve as a building block in polymer synthesis. Its reactive functional groups allow for incorporation into various polymer matrices, potentially enhancing mechanical properties or introducing specific functionalities such as thermal stability or UV resistance .
Summary Table of Applications
| Application Area | Specific Uses | Mechanism/Effect |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Induction of apoptosis; cell cycle arrest |
| Antimicrobial agents | Disruption of cell membranes; inhibition of enzymes | |
| Anti-inflammatory drugs | Reduction of inflammatory markers | |
| Agricultural Sciences | Pesticides | Biochemical interference leading to pest mortality |
| Plant growth regulators | Modulation of hormonal pathways | |
| Material Science | Polymer synthesis | Enhancement of mechanical properties |
Mechanism of Action
The mechanism of action of N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to engage in various interactions, such as hydrogen bonding and π-π stacking, which are crucial for its biological activity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key analogues include:
Key Observations :
- Substituent Effects :
- The propargyl group introduces alkyne functionality, enabling click chemistry modifications or covalent binding, absent in methyl- or phenyl-substituted analogues .
- Chloro at position 4 increases electron-withdrawing effects, contrasting with the electron-donating methoxy group in position 3. This electronic asymmetry may influence redox properties or binding to hydrophobic enzyme pockets .
- Methoxybenzamide is a common pharmacophore in enzyme inhibitors (e.g., PARP, kinase inhibitors), but its meta-substitution here differs from the para-substituted difluorobenzamide in , which may alter hydrogen-bonding patterns .
Physicochemical Properties
- Melting Points : While direct data for the target compound is unavailable, analogues like N-methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine exhibit high melting points (271–272°C with decomposition), suggesting thermal stability in halogenated heterocycles .
- Solubility : The propargyl group likely reduces aqueous solubility compared to hydroxyl or amine-containing analogues (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide in ) .
Research Findings and Validation
- Structural Validation : X-ray crystallography (e.g., SHELX programs in ) confirms bond lengths and angles, critical for verifying the (2Z)-configuration and substituent geometry .
- Hydrogen Bonding : Analogues like N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide form intermolecular hydrogen bonds (N–H⋯N, C–H⋯F/O), stabilizing crystal packing . Similar interactions are probable in the target compound, affecting solubility and crystallinity.
Biological Activity
N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide is a synthetic organic compound notable for its unique chemical structure and potential biological activities. This compound features a benzothiazole ring, a methoxy group, and a prop-2-ynyl substituent, which are significant for its interaction with biological systems.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Benzothiazole Ring : This is achieved through the cyclization of o-aminothiophenol with carbon disulfide and an alkyl halide.
- Introduction of the Methoxy Group : Methylation of the hydroxyl group on the benzothiazole ring using methyl iodide in the presence of a base.
- Addition of the Prop-2-ynyl Group : Conducted through nucleophilic substitution using propargyl bromide.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related benzothiazole derivatives have shown potent activity against various bacterial and fungal strains, with minimum inhibitory concentrations (MIC) ranging from 10.7 to 21.4 μmol/mL for certain derivatives .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (μmol/mL) | MBC (μmol/mL) | Activity Type |
|---|---|---|---|
| Compound 4d | 10.7 - 21.4 | 21.4 - 40.2 | Antibacterial |
| Compound 4p | Not specified | Not specified | Antifungal |
| Compound 3h | Not specified | Not specified | Antifungal |
The biological activity of this compound may involve several molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes such as DNA replication and protein synthesis.
- Signal Transduction Modulation : It could modulate pathways related to cell proliferation and apoptosis.
- Immune Response Regulation : Potential effects on immune pathways have been suggested based on structural analogs.
Case Studies
A study investigating the antimicrobial properties of benzothiazole derivatives found that specific modifications to the benzothiazole core significantly enhanced activity against both Gram-positive and Gram-negative bacteria . The structure–activity relationship (SAR) analyses indicated that substituents like methoxy and chloro groups play a crucial role in enhancing biological efficacy.
Q & A
Q. Q1. What are the standard synthetic routes for this benzothiazole derivative, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves coupling 5-chloro-1,3-benzothiazol-2-amine with 3-methoxybenzoyl chloride via nucleophilic acyl substitution. Key steps include:
- Reagent Selection : Use pyridine as a solvent and acid scavenger to facilitate amide bond formation .
- Optimization : Reaction time (12–24 hours) and temperature (room temperature) are critical to minimize byproducts. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity.
- Yield Enhancement : Pre-activation of the benzoyl chloride with catalytic DMAP (dimethylaminopyridine) increases reactivity .
Q. Q2. How can basic spectroscopic techniques (NMR, IR) confirm the Z-configuration of the imine bond in this compound?
Methodological Answer:
- 1H NMR : The Z-configuration is confirmed by the deshielded proton signal of the imine (δ 8.2–8.5 ppm), coupled with vicinal coupling constants (3J = 10–12 Hz) between the imine proton and adjacent heteroatoms .
- IR Spectroscopy : A strong C=N stretch at ~1600 cm⁻¹ and absence of N–H stretches (ruling out tautomerization) validate the imine structure .
Advanced Research Questions
Q. Q3. How can X-ray crystallography resolve ambiguities in hydrogen bonding and molecular packing for this compound?
Methodological Answer:
Q. Q4. What in vitro assays are suitable to evaluate this compound’s potential as a PFOR (pyruvate:ferredoxin oxidoreductase) enzyme inhibitor?
Methodological Answer:
- Enzyme Assay : Use Clostridium difficile PFOR in an anaerobic chamber. Monitor NADH oxidation at 340 nm upon adding pyruvate and coenzyme A .
- IC50 Determination : Pre-incubate the compound (0.1–100 µM) with PFOR for 10 minutes. Fit dose-response curves using nonlinear regression (GraphPad Prism).
- Control Experiments : Compare with nitazoxanide, a known PFOR inhibitor, to validate assay sensitivity .
Q. Q5. How should researchers address discrepancies between computational (DFT) and experimental UV-Vis spectra for this compound?
Methodological Answer:
- Step 1 : Re-optimize the DFT geometry using a polarizable continuum model (PCM) for solvent effects (e.g., methanol).
- Step 2 : Compare experimental λmax (e.g., 320 nm) with TD-DFT predictions. Deviations >15 nm suggest:
- Neglect of solvent-solute interactions in calculations.
- Presence of aggregates in solution (confirm via DLS).
- Resolution : Use CAM-B3LYP functional with 6-311++G(d,p) basis set for improved accuracy .
Data Interpretation and Optimization
Q. Q6. What strategies mitigate solubility challenges during biological testing of this hydrophobic benzothiazole derivative?
Methodological Answer:
- Co-solvents : Use DMSO (≤1% v/v) for stock solutions. Dilute in PBS with 0.1% Tween-80 to prevent precipitation .
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (75:25 lactide:glycolide) via emulsion-diffusion. Characterize size (100–150 nm) via DLS and assess drug loading (HPLC) .
Q. Q7. How does the prop-2-yn-1-yl substituent influence the compound’s reactivity in click chemistry applications?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
